

A Technical Guide to the Thermodynamic Properties of Liquid Sodium-Lead Alloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lead;sodium

Cat. No.: B3418705

[Get Quote](#)

Authored for Researchers and Scientists in Materials Science, Chemistry, and Nuclear Engineering

Introduction

Liquid sodium-lead (Na-Pb) alloys have garnered significant scientific and industrial interest due to their unique thermodynamic and physical properties. These alloys are of particular importance in the development of advanced nuclear reactor cooling systems, high-temperature batteries, and as media for high-temperature chemical reactions. A thorough understanding of their thermodynamic behavior is paramount for the design, operation, and safety of these technologies. This technical guide provides a comprehensive overview of the key thermodynamic properties of liquid Na-Pb alloys, details the experimental methodologies used for their determination, and presents established data in a clear, comparative format.

Thermodynamic Properties of Liquid Sodium-Lead Alloys

The thermodynamic properties of liquid Na-Pb alloys exhibit significant deviation from ideal solution behavior, indicating strong interactions between the sodium and lead atoms. This is primarily attributed to the tendency to form intermetallic compounds in the solid state, which influences the liquid structure and energetics. The key thermodynamic properties of interest are the activity of the components, the enthalpy of mixing, the entropy of mixing, and the Gibbs free energy of mixing.

Activity

The activity of a component in a solution is a measure of its "effective concentration" and is directly related to its chemical potential. In Na-Pb alloys, the activities of both sodium and lead show strong negative deviations from Raoult's Law, signifying a lower tendency for the components to escape the solution compared to an ideal mixture. This is indicative of the strong attractive forces between Na and Pb atoms.

Enthalpy of Mixing (ΔH_{mix})

The enthalpy of mixing represents the heat absorbed or released upon the formation of the alloy from its pure components. For the Na-Pb system, the enthalpy of mixing is exothermic across the entire composition range, with a pronounced minimum. This negative enthalpy of mixing confirms the strong attractive interactions between sodium and lead atoms and the energetic favorability of alloy formation.

Entropy of Mixing (ΔS_{mix})

The entropy of mixing reflects the change in randomness or disorder of the system upon alloy formation. While the mixing of two components generally leads to an increase in entropy, the strong ordering tendency in Na-Pb alloys results in an excess entropy of mixing that is negative. This indicates a more ordered structure in the liquid alloy than would be expected for a random mixture.

Gibbs Free Energy of Mixing (ΔG_{mix})

The Gibbs free energy of mixing is the ultimate determinant of the stability of the alloy and is related to the enthalpy and entropy of mixing by the equation $\Delta G_{\text{mix}} = \Delta H_{\text{mix}} - T\Delta S_{\text{mix}}$. For the Na-Pb system, the Gibbs free energy of mixing is negative over the entire composition range, indicating that the formation of the liquid alloy is a spontaneous process at the temperatures of interest.

Data Presentation

The following tables summarize the experimentally determined thermodynamic properties of liquid sodium-lead alloys at 700 K. The data presented are based on the comprehensive

compilation by Hultgren et al. (1973), which is a standard reference for the thermodynamic properties of binary alloys.

Table 1: Activity of Sodium (aNa) in Liquid Na-Pb Alloys at 700 K

Mole Fraction of Na (xNa)	Activity of Na (aNa)
0.1	0.0003
0.2	0.002
0.3	0.008
0.4	0.025
0.5	0.06
0.6	0.14
0.7	0.28
0.8	0.49
0.9	0.75

Table 2: Integral Enthalpy of Mixing (ΔH_{mix}) of Liquid Na-Pb Alloys at 700 K

Mole Fraction of Na (xNa)	ΔH_{mix} (J/mol)
0.1	-4,500
0.2	-8,800
0.3	-12,500
0.4	-15,200
0.5	-16,500
0.6	-16,000
0.7	-13,800
0.8	-10,000
0.9	-5,200

Table 3: Integral Excess Entropy of Mixing (ΔS_{exsmix}) of Liquid Na-Pb Alloys at 700 K

Mole Fraction of Na (xNa)	ΔS_{exsmix} (J/mol·K)
0.1	-2.5
0.2	-4.8
0.3	-6.5
0.4	-7.5
0.5	-7.8
0.6	-7.2
0.7	-6.0
0.8	-4.2
0.9	-2.1

Table 4: Integral Gibbs Free Energy of Mixing (ΔG_{mix}) of Liquid Na-Pb Alloys at 700 K

Mole Fraction of Na (xNa)	ΔGmix (J/mol)
0.1	-6,250
0.2	-12,160
0.3	-17,050
0.4	-20,450
0.5	-22,060
0.6	-21,040
0.7	-18,000
0.8	-12,940
0.9	-6,670

Experimental Protocols

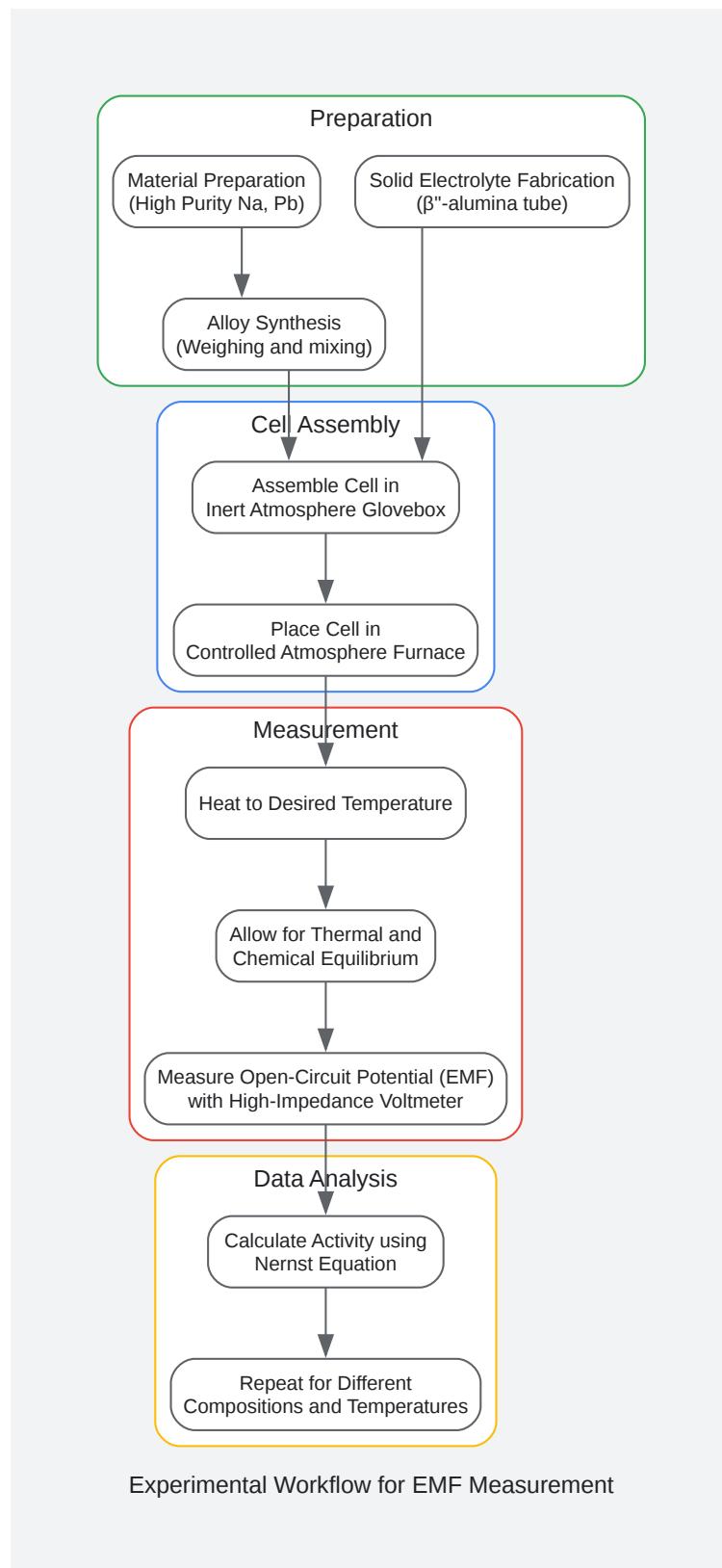
The determination of the thermodynamic properties of liquid metal alloys at high temperatures requires specialized experimental techniques. The most common and reliable methods for the Na-Pb system are the Electromotive Force (EMF) method for determining activities and calorimetry for measuring enthalpies of mixing.

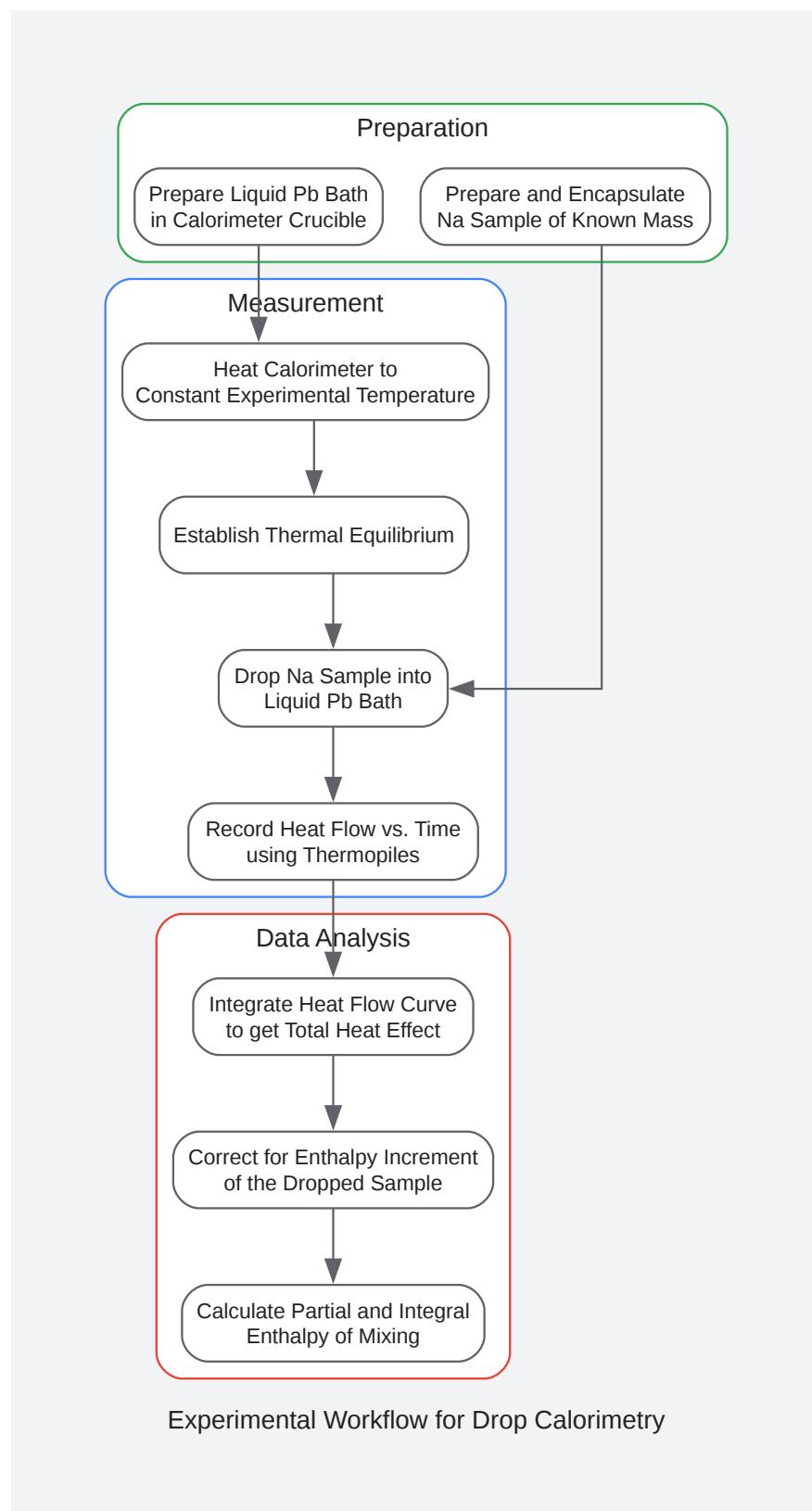
Electromotive Force (EMF) Method

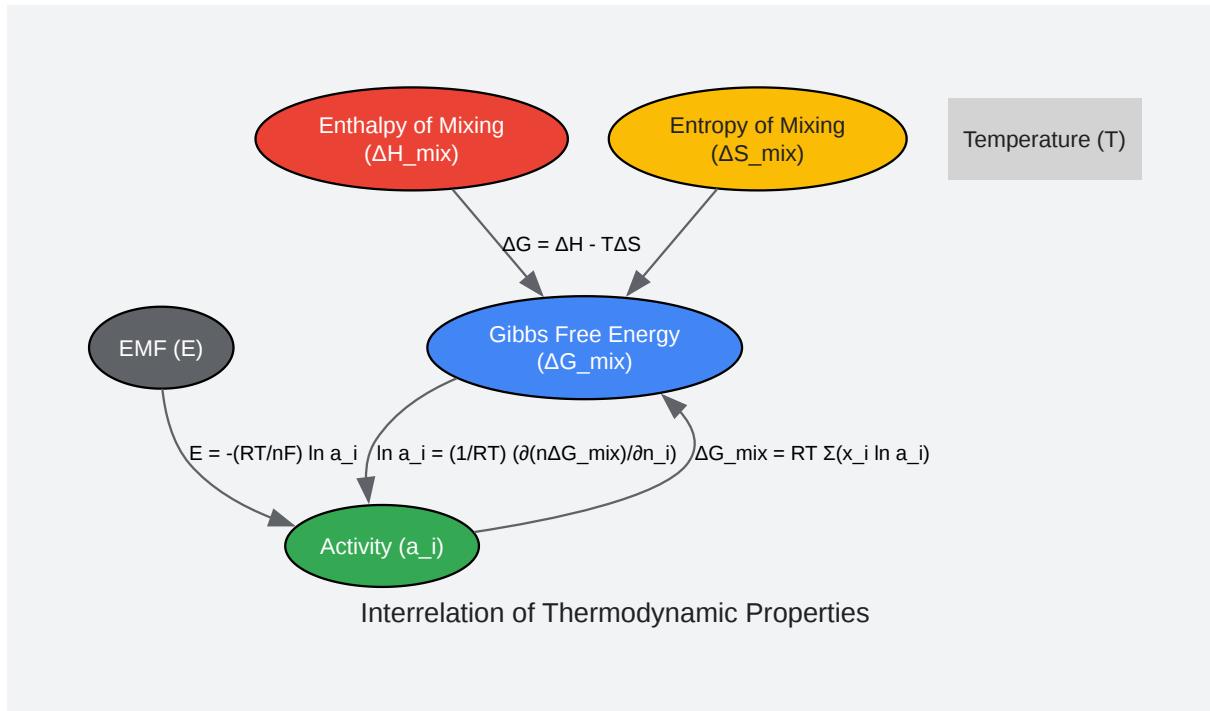
The EMF method is a highly accurate technique for determining the activity of a component in a binary alloy. It involves the construction of an electrochemical concentration cell.

Principle: The cell is designed such that the component of interest (in this case, sodium) exists at different chemical potentials in two electrodes: a pure reference electrode and an alloy working electrode. These electrodes are separated by an electrolyte that is exclusively conductive to the ions of that component. The measured potential difference (EMF) between the electrodes is directly related to the activity of the component in the alloy through the Nernst equation:

$$E = - (RT / nF) \ln(a_{Na})$$


where:


- E is the electromotive force (EMF)
- R is the ideal gas constant
- T is the absolute temperature
- n is the number of electrons transferred in the cell reaction (for Na, n=1)
- F is the Faraday constant
- a_{Na} is the activity of sodium in the alloy


Experimental Setup and Procedure:

- Cell Construction: A typical cell for the Na-Pb system is represented as: Na(l) | Na⁺-conducting solid electrolyte | Na-Pb(l)
 - The reference electrode is pure liquid sodium.
 - The working electrode is the liquid Na-Pb alloy of a known composition.
 - A common solid electrolyte is β -alumina ($Na_2O \cdot 11Al_2O_3$), which exhibits high ionic conductivity for Na⁺ ions at elevated temperatures and negligible electronic conductivity.
- Apparatus: The cell components are housed within an inert atmosphere furnace (typically argon-filled) to prevent oxidation of the reactive metals. The temperature is precisely controlled and measured using calibrated thermocouples. High-purity materials are essential to avoid side reactions.
- Measurement: The alloy of a specific composition is prepared, and the cell is assembled and heated to the desired temperature. The open-circuit potential (EMF) between the electrodes is measured using a high-impedance voltmeter once the cell has reached thermal and chemical equilibrium.
- Data Acquisition: The EMF is recorded as a function of temperature for a given alloy composition. By repeating the experiment for various alloy compositions, the activity of

sodium can be determined across the entire composition range.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of Liquid Sodium-Lead Alloys]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3418705#thermodynamic-properties-of-liquid-sodium-lead-alloys>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com